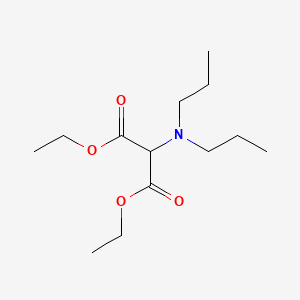

Diethyl (dipropylamino)propanedioate

説明

Diethyl (dipropylamino)propanedioate is a propanedioic acid derivative where the central carbon atom of the propanedioate core is substituted with a dipropylamino group (-N(C₃H₇)₂) and esterified with ethyl groups at the terminal carboxylate positions. This structure combines the reactivity of the malonate ester system with the steric and electronic effects of the tertiary amine group.

特性

CAS番号 |

82697-03-8 |

|---|---|

分子式 |

C13H25NO4 |

分子量 |

259.34 g/mol |

IUPAC名 |

diethyl 2-(dipropylamino)propanedioate |

InChI |

InChI=1S/C13H25NO4/c1-5-9-14(10-6-2)11(12(15)17-7-3)13(16)18-8-4/h11H,5-10H2,1-4H3 |

InChIキー |

UVXPPRDKOGYPOT-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)C(C(=O)OCC)C(=O)OCC |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues of Propanedioate Esters

Propanedioate esters vary by substituents on the central carbon and ester groups. Key comparisons include:

Key Observations :

- However, bulky substituents may reduce volatility .

- Biological Activity: Esters with shorter alkyl chains (e.g., ethyl) or unsaturated groups (e.g., ethyl pent-4-enoate) exhibit stronger nematicidal activity (>85% mortality at 24h) compared to bulkier or saturated derivatives . The dipropylamino group’s impact on bioactivity remains speculative but could modulate membrane permeability in nematodes.

Amino-Substituted Propanedioate Derivatives

Compounds with amino groups on the propanedioate core, though rare in the evidence, include:

- Diethyl 2-(3-hydroxypropyl)propanedioate : Features a hydroxypropyl substituent, increasing hydrophilicity. Used in pharmaceutical intermediates .

- Diethyl 2-(3-bromopropyl)-propanedioate : Bromine substitution introduces electrophilic reactivity, useful in cross-coupling reactions .

Comparison with Diethyl (dipropylamino)propanedioate:

Physicochemical Properties

- Dielectric Behavior : Diethyl propanedioate derivatives exhibit moderate dielectric constants (ε ≈ 7–8), suggesting utility as solvents or intermediates in polar reaction systems .

- Dipole Moments: The dipole moment of diethyl propanedioate (2.49 D) aligns with oxalate analogs, indicating similar charge distribution. Substitution with a dipropylamino group may increase this value due to the amine’s electron-donating effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。